

Carbovir-13C,d2: An In-depth Technical Guide for Viral Replication Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbovir-13C,d2

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This technical guide provides a comprehensive overview of **Carbovir-13C,d2**, a labeled analogue of the potent anti-HIV agent Carbovir, for use in viral replication studies. This document details its mechanism of action, provides representative experimental protocols, and presents key quantitative data to facilitate its application in research settings.

Introduction to Carbovir

Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine (d4G). It is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). The biologically active form is the (-)-enantiomer. Its stability and ability to inhibit HIV infectivity and replication at concentrations significantly below its cytotoxic levels have made it a cornerstone in antiretroviral research. The isotopically labeled version, **Carbovir-13C,d2**, serves as a crucial tool for detailed pharmacokinetic, metabolic, and mechanistic studies, allowing for precise quantification and tracing of the molecule and its metabolites.

Carbovir-13C,d2 Details:

- Molecular Formula: $C_{10}^{13}CH_{11}D_2N_5O_2$
- Molecular Weight: 250.26
- CAS Number: 1246816-59-0[1]

Mechanism of Action

Carbovir is a prodrug that requires intracellular activation to exert its antiviral effect. Once inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA. By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain. However, lacking a 3'-hydroxyl group, it terminates the DNA chain elongation, thus halting viral replication.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Replication

Caption: Intracellular activation of Carbovir and its role in inhibiting HIV reverse transcriptase.

Quantitative Data

The following tables summarize key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Efficacy and Metabolism

Parameter	Value	Cell Line	Reference
IC ₅₀ (Reverse Transcriptase Activity)	0.8 µM	H9 cells	
Half-life of CBV-TP	2.5 hours	CEM cells	[2]
Steady-State CBV-TP Concentration	84 - 317 fmol/10 ⁶ cells	PBMCs	[3]

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

Parameter	Value	Unit	Reference
Terminal Elimination Half-life	21.4 ± 4.37	min	[4][5]
Total Body Clearance	55.2 ± 13.8	ml/min per kg	[4][5]
Volume of Distribution (steady state)	1123 ± 250	ml/kg	[4][5]
Plasma Protein Binding	20	%	[4][5]

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter	Value	Unit	Reference
Terminal Half-life	81.0 ± 67.6	min	[4][5]
Oral Bioavailability	0.101 ± 0.035	[4][5]	

Experimental Protocols

This section provides representative protocols for key experiments involving Carbovir. The use of **Carbovir-13C,d2** would primarily involve modifications in the analytical steps (e.g., mass spectrometry) to detect and quantify the labeled compound and its metabolites.

General Synthesis of Carbovir

A detailed, step-by-step protocol for the synthesis of isotopically labeled **Carbovir-13C,d2** is not publicly available. However, the general synthesis of Carbovir (carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine) has been described. A common route involves the synthesis of a key intermediate, (+)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol, from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine. This intermediate is then used to prepare the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, which is subsequently converted to Carbovir. The introduction of ¹³C and ²H (deuterium) would occur during the synthesis of one of the early precursors.

In Vitro HIV Replication Assay (Representative Protocol)

This protocol is a generalized procedure for assessing the antiviral activity of a compound against HIV-1 in cell culture.

Objective: To determine the concentration of **Carbovir-13C,d2** required to inhibit HIV-1 replication by 50% (EC₅₀).

Materials:

- CEM-SS cells (or other susceptible T-lymphocyte cell line)
- HIV-1 stock (e.g., HTLV-IIIb strain)
- **Carbovir-13C,d2** stock solution (in DMSO)
- Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- 96-well microtiter plates
- Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit

Procedure:

- Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of approximately 1,250 cells per well in culture medium.
- Compound Addition: Prepare serial dilutions of **Carbovir-13C,d2** in culture medium and add to the wells. Include a "no drug" control.
- Infection: Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI), typically between 0.005 and 2.5.
- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 6 days.
- Assessment of Viral Replication:
 - RT Assay: After 6 days, collect the cell culture supernatant. Perform a reverse transcriptase activity assay according to the manufacturer's instructions. This typically

involves incubating the supernatant with a reaction mixture containing a template-primer and ^3H -labeled thymidine triphosphate (^3H -TTP). The incorporation of radioactivity into newly synthesized DNA is then measured using a scintillation counter.

- p24 Antigen ELISA: Alternatively, quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.
- Data Analysis: Determine the percentage of inhibition of RT activity or p24 production for each drug concentration compared to the "no drug" control. Calculate the EC_{50} value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Carbovir-Triphosphate (CBV-TP) by LC-MS/MS

Objective: To measure the concentration of the active metabolite, CBV-TP, within cells. The use of **Carbovir-13C,d2** allows for the use of an isotope dilution mass spectrometry method, providing high accuracy and precision.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or other target cells
- **Carbovir-13C,d2**
- Methanol (ice-cold)
- Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
- LC-MS/MS system

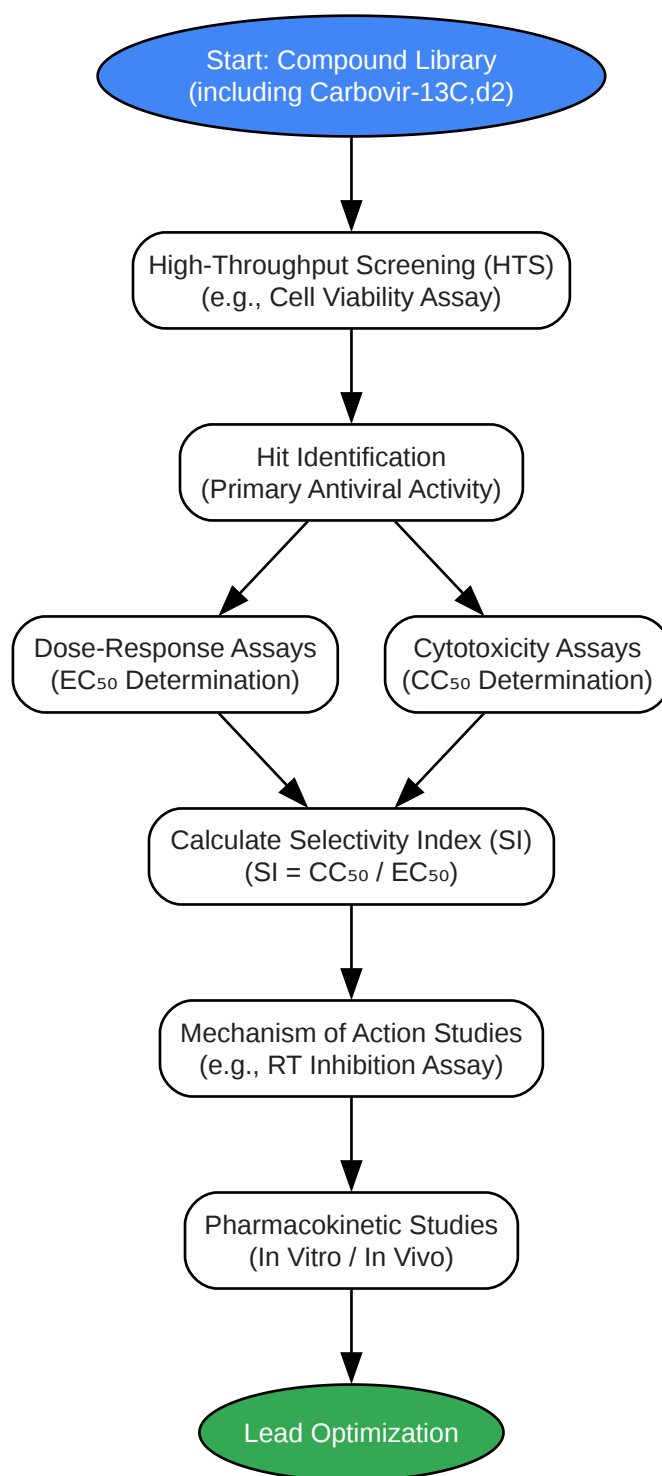
Procedure:

- Cell Culture and Treatment: Culture PBMCs and treat with a known concentration of **Carbovir-13C,d2** for a specified time.
- Cell Harvesting and Lysis:

- Harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70% methanol or 10% TCA).
- Extraction of Nucleotides:
 - Vortex the cell lysate and incubate on ice.
 - Centrifuge to pellet the precipitated protein.
 - Collect the supernatant containing the intracellular nucleotides.
- Sample Preparation: Neutralize the extract if an acid was used for precipitation. The sample may require solid-phase extraction (SPE) for cleanup and enrichment of the triphosphate metabolites.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Separate the analytes using a suitable chromatography column (e.g., an anion-exchange or reversed-phase column with an ion-pairing agent).
 - Detect and quantify CBV-TP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for the labeled CBV-TP will be used for detection.
 - Use a standard curve prepared with known amounts of labeled CBV-TP to quantify the concentration in the cell extracts.
- Data Normalization: Express the intracellular CBV-TP concentration as fmol per 10^6 cells.

Experimental Workflows

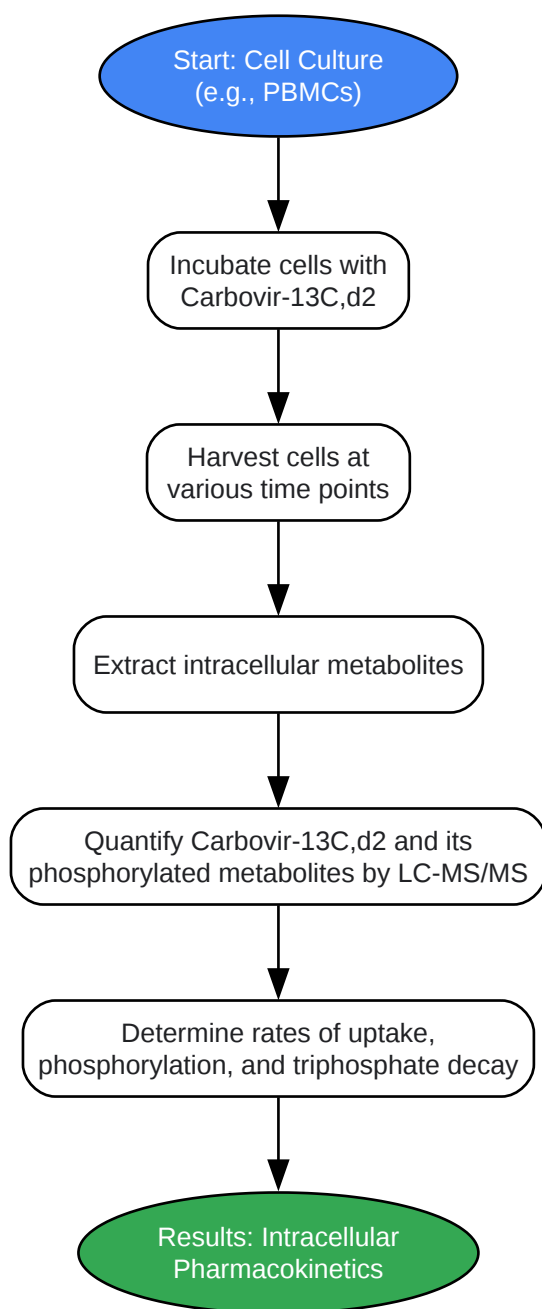
Antiviral Drug Screening and Characterization Workflow



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Caption: A typical workflow for antiviral drug discovery and characterization.

Cellular Uptake and Metabolism Study Workflow



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Caption: Workflow for studying the cellular uptake and metabolism of **Carbovir-13C,d2**.

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- To cite this document: BenchChem. [Carbovir-13C,d2: An In-depth Technical Guide for Viral Replication Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587946#carbovir-13c-d2-for-viral-replication-studies]

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